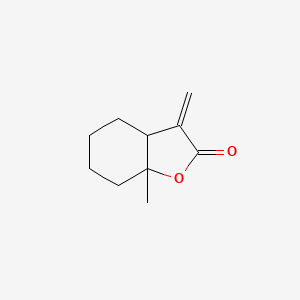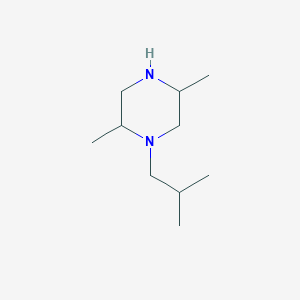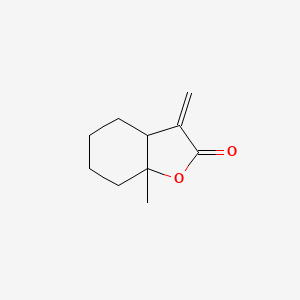
Nonyl 2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonyl 2-hydroxybenzoate is an ester derivative of 2-hydroxybenzoic acid, commonly known as salicylic acid. This compound is characterized by the presence of a nonyl group attached to the hydroxyl group of the benzoic acid. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of nonyl 2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid with nonanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-Hydroxybenzoic acid+NonanolH2SO4Nonyl 2-hydroxybenzoate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Nonyl 2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Friedel-Crafts alkylation or acylation reactions can be used with catalysts like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of nonyl 2-hydroxybenzaldehyde or nonyl 2-hydroxybenzoic ketone.
Reduction: Formation of nonyl 2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted nonyl 2-hydroxybenzoates.
Wissenschaftliche Forschungsanwendungen
Nonyl 2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and analgesic effects, similar to salicylic acid.
Industry: Utilized in the formulation of cosmetics and personal care products due to its preservative properties.
Wirkmechanismus
The mechanism of action of nonyl 2-hydroxybenzoate is primarily attributed to its ability to inhibit the activity of cyclooxygenase (COX) enzymes, similar to salicylic acid. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. Additionally, the nonyl group enhances the lipophilicity of the compound, allowing for better penetration into biological membranes.
Vergleich Mit ähnlichen Verbindungen
Nonyl 2-hydroxybenzoate can be compared with other hydroxybenzoic acid derivatives, such as:
Salicylic Acid: The parent compound, known for its anti-inflammatory and analgesic properties.
Methyl 2-Hydroxybenzoate: Commonly used as a flavoring agent and preservative.
Ethyl 2-Hydroxybenzoate: Used in the formulation of perfumes and cosmetics.
Uniqueness: this compound stands out due to its enhanced lipophilicity, which improves its efficacy in topical applications. Its longer alkyl chain also provides better stability and preservative properties compared to shorter-chain derivatives.
Eigenschaften
CAS-Nummer |
19666-12-7 |
|---|---|
Molekularformel |
C16H24O3 |
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
nonyl 2-hydroxybenzoate |
InChI |
InChI=1S/C16H24O3/c1-2-3-4-5-6-7-10-13-19-16(18)14-11-8-9-12-15(14)17/h8-9,11-12,17H,2-7,10,13H2,1H3 |
InChI-Schlüssel |
VNCXHTZWYIBJTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















